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Compound of Interest

Compound Name: 1-Ethyl-6-methylcyclohexene
CAS No.: 72018-30-5
Cat. No.: B13809179

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and reactivity of 1-ethyl-6-methylcyclohexene (CAS No: 72018-30-5), a substituted cyclic
alkene.[1][2] Due to the limited availability of direct experimental data for this specific
compound, this guide leverages established principles of organic chemistry and data from the
closely related analogue, 1-methylcyclohexene, to predict its chemical behavior and provide
relevant experimental frameworks.

Chemical and Physical Properties

1-ethyl-6-methylcyclohexene is a cyclic alkene with the molecular formula CO9H16.[1][2][3] Its
structure consists of a six-membered ring containing one double bond, with an ethyl group at
position 1 and a methyl group at position 6. The physicochemical properties, as computed by
PubChem, are summarized below.[2]
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Property Value Reference
Molecular Formula C9H16 [1112][3]
Molecular Weight 124.22 g/mol [1]12]
IUPAC Name 1-ethyl-6-methylcyclohexene [2]

CAS Number 72018-30-5 [1][2]

SZQINPXTYBNYCZ-
InChiKey [2][3]
UHFFFAOYSA-N

SMILES CCC1=CcCccc1c [2][3]
XLogP3-AA 3.1 [2]
Hydrogen Bond Donor Count 0 [2]
Hydrogen Bond Acceptor

C)(;untg p 0 2l
Rotatable Bond Count 1 [2]
Exact Mass 124.125200510 Da [2]
Monoisotopic Mass 124.125200510 Da [2]
Topological Polar Surface Area 0 A2 [2]
Heavy Atom Count 9 [2]

Synthesis of 1-ethyl-6-methylcyclohexene

The synthesis of 1-ethyl-6-methylcyclohexene can be achieved through common methods for
alkene synthesis, such as the dehydration of alcohols or the elimination of alkyl halides. The
following protocols are adapted from established procedures for the synthesis of 1-
methylcyclohexene.[4]

Acid-Catalyzed Dehydration of 2-ethyl-1-
methylcyclohexanol
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This method involves the E1 elimination of a tertiary alcohol. The protonation of the hydroxyl
group, followed by the loss of water, generates a stable tertiary carbocation. Subsequent
deprotonation from an adjacent carbon atom yields the alkene.

2-ethyl-1-methylcyclohexanol

+ H+

Protonated Alcohol

H20

Tertiary Carbocation + H20

H+

1-ethyl-6-methylcyclohexene

Click to download full resolution via product page
Caption: E1 Dehydration Pathway.
Experimental Protocol:
e To a 250 mL round-bottom flask, add 20 g of 2-ethyl-1-methylcyclohexanol.

» While stirring, slowly add 5 mL of concentrated sulfuric acid or 85% phosphoric acid
dropwise.[5]

» Heat the mixture at 90-100 °C for 3 hours.
 After cooling to room temperature, distill the mixture to collect the crude product.

+ Wash the distillate with a saturated sodium bicarbonate solution, followed by brine.
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e Dry the organic layer with a suitable drying agent, such as anhydrous magnesium sulfate.[5]

o Afinal distillation should yield the purified 1-ethyl-6-methylcyclohexene.

Base-Induced Elimination from a Haloalkane

An E2 mechanism can be employed using a strong, non-nucleophilic base to promote the
elimination of H-X from a corresponding alkyl halide, such as 1-bromo-1-ethyl-2-
methylcyclohexane. Zaitsev's rule predicts that the more substituted alkene, 1-ethyl-6-
methylcyclohexene, will be the major product.

1-bromo-1-ethyl-2-methylcyclohexane
Strong Base (e.g., EtO-)

1-ethyl-6-methylcyclohexene

Base-H+ + Br-

Click to download full resolution via product page
Caption: E2 Elimination Pathway.

Experimental Protocol:

Dissolve 15 g of 1-bromo-1-ethyl-2-methylcyclohexane in 100 mL of dry ethanol in a round-
bottom flask.

Add 2.5 g of sodium ethoxide (EtONa) to the solution.

Reflux the mixture for 2 hours.

After cooling, filter the solution to remove any precipitated sodium salts.
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¢ Remove the ethanol via distillation.

e The remaining liquid can be purified by vacuum distillation to yield 1-ethyl-6-
methylcyclohexene.

Key Reactions of 1-ethyl-6-methylcyclohexene

The trisubstituted double bond in 1-ethyl-6-methylcyclohexene is the site of its reactivity,
making it susceptible to various electrophilic addition reactions.

Hydroboration-Oxidation: Anti-Markovnikov Addition

This two-step reaction sequence results in the anti-Markovnikov addition of water across the
double bond, yielding an alcohol. The bulky borane reagent adds preferentially to the less
substituted carbon of the double bond.

[l—ethyl—6—methylcyc|ohexene 1. BH3-THF 2. H202, NaOH GlR,2R,65)—2—ethyl—6—methylcyclohexan—l—oD

Click to download full resolution via product page

Caption: Hydroboration-Oxidation Workflow.

Experimental Protocol:

In a flame-dried flask under an inert atmosphere, dissolve 1-ethyl-6-methylcyclohexene
(1.0 eq) in anhydrous THF.

e Cool the solution to 0 °C.
¢ Slowly add a solution of borane-THF complex (BH3-THF, 1.1 eq) dropwise.
 Allow the reaction to stir at room temperature for 2 hours.

e Cool the mixture back to 0 °C and slowly add 3 M NaOH, followed by the dropwise addition
of 30% H202.

 Stir at room temperature for 1 hour.
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o Extract the product with diethyl ether, wash with brine, and dry the organic layer over
anhydrous MgSO4.

 Purification by flash column chromatography will yield the alcohol product.

Epoxidation

The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form
an epoxide across the double bond.

Experimental Protocol:

Dissolve 1-ethyl-6-methylcyclohexene in a chlorinated solvent like dichloromethane
(CH2CI2).

e Cool the solution in an ice bath.
e Add m-CPBA (1.1 equivalents) portion-wise.
 Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.

» Wash the organic layer with a 10% sodium sulfite solution, followed by saturated sodium
bicarbonate and brine.

» Dry the organic layer over anhydrous Na2S0O4, filter, and carefully concentrate under
reduced pressure to obtain the epoxide.

Predicted Spectroscopic Data

While specific spectra for 1-ethyl-6-methylcyclohexene are not readily available, its key
features in 1H and 3C NMR can be predicted based on the analysis of similar structures like 1-
methylcyclohexene.[6]

Predicted *H NMR Features

 Olefinic Proton: No olefinic proton is present as the double bond is fully substituted. This is a
key distinguishing feature.
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« Allylic Protons: Protons on the carbons adjacent to the double bond (C3 and the CH of the
methyl-bearing C6) would appear as multiplets.

o Ethyl Group: A quartet for the CH2 group and a triplet for the CH3 group.
» Methyl Group: A doublet for the methyl group at C6, split by the adjacent proton.

e Cyclohexane Ring Protons: A series of complex multiplets for the remaining CH2 groups.

Predicted **C NMR Features

» Olefinic Carbons: Two signals in the downfield region (approx. 120-140 ppm) corresponding
to the sp? hybridized carbons of the double bond.

o Alkyl Carbons: Signals in the upfield region (approx. 15-40 ppm) for the sp3 hybridized
carbons of the ethyl group, the methyl group, and the cyclohexene ring.

Conclusion

1-ethyl-6-methylcyclohexene is a versatile intermediate in organic synthesis. While direct
experimental data is sparse, its synthesis and reactivity can be reliably predicted based on
well-established chemical principles demonstrated by analogous compounds. The protocols
and data presented in this guide offer a solid foundation for researchers to utilize this
compound in their synthetic endeavors, including as a building block in the development of new
chemical entities. The unambiguous characterization of this molecule and its reaction products
would rely on standard spectroscopic technigues, primarily *H and 13C NMR, which would show
a distinct set of signals as predicted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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